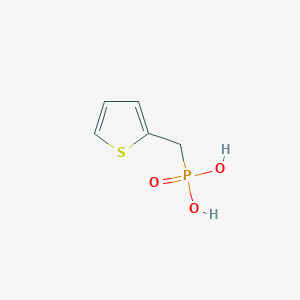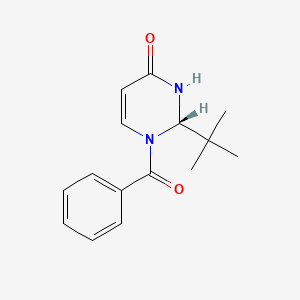
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a benzoyl group, a tert-butyl group, and a dihydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one typically involves the reaction of benzoyl chloride with tert-butylamine and a suitable dihydropyrimidine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound, reducing the reaction time and improving the overall yield. The use of flow microreactors also enhances the safety and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one include other dihydropyrimidines with different substituents, such as:
- (2S)-1-Benzoyl-2-methyl-1,2-dihydropyrimidine-4(3H)-one
- (2S)-1-Benzoyl-2-ethyl-1,2-dihydropyrimidine-4(3H)-one
Uniqueness
The presence of the tert-butyl group, in particular, may enhance the compound’s stability and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
(2S)-3-benzoyl-2-tert-butyl-1,2-dihydropyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14-16-12(18)9-10-17(14)13(19)11-7-5-4-6-8-11/h4-10,14H,1-3H3,(H,16,18)/t14-/m0/s1 |
InChI-Schlüssel |
XERQIWZDSBXYBP-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1NC(=O)C=CN1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1NC(=O)C=CN1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
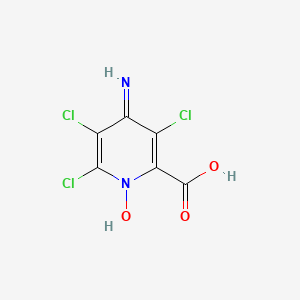
![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
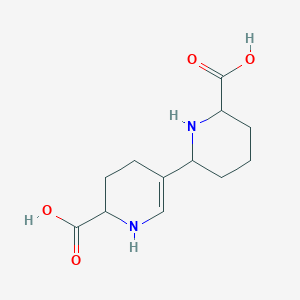
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)

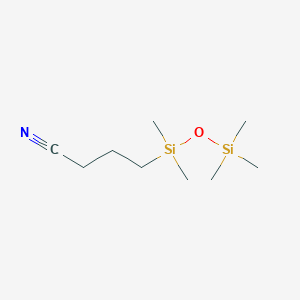
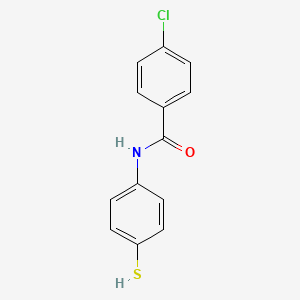
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
